molecular formula C12H12N2OS2 B395107 5-(Pyrrolidin-1-ylcarbonyl)-1,3-benzothiazole-2-thiol CAS No. 442869-44-5

5-(Pyrrolidin-1-ylcarbonyl)-1,3-benzothiazole-2-thiol

Cat. No.: B395107
CAS No.: 442869-44-5
M. Wt: 264.4g/mol
InChI Key: IVYSYWZDWKLKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Pyrrolidin-1-ylcarbonyl)-1,3-benzothiazole-2-thiol is a heterocyclic compound that features a pyrrolidine ring attached to a benzothiazole core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and sulfur atoms in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-1-ylcarbonyl)-1,3-benzothiazole-2-thiol typically involves the condensation of a pyrrolidine derivative with a benzothiazole precursor. One common method includes the reaction of 2-mercaptobenzothiazole with pyrrolidine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-1-ylcarbonyl)-1,3-benzothiazole-2-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

5-(Pyrrolidin-1-ylcarbonyl)-1,3-benzothiazole-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-1-ylcarbonyl)-1,3-benzothiazole-2-thiol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolizines share structural similarities and exhibit comparable biological activities.

    Benzothiazole derivatives: Compounds such as 2-mercaptobenzothiazole and benzothiazole-2-thiol are structurally related and used in similar applications.

Uniqueness

5-(Pyrrolidin-1-ylcarbonyl)-1,3-benzothiazole-2-thiol is unique due to the combination of the pyrrolidine and benzothiazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

pyrrolidin-1-yl-(2-sulfanylidene-3H-1,3-benzothiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c15-11(14-5-1-2-6-14)8-3-4-10-9(7-8)13-12(16)17-10/h3-4,7H,1-2,5-6H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYSYWZDWKLKOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=C(C=C2)SC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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